An In-depth Technical Guide on the Structure Elucidation of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV
An In-depth Technical Guide on the Structure Elucidation of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure elucidation of the antibiotic dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. The information is compiled from available scientific literature, focusing on the spectroscopic and biosynthetic data that were pivotal in determining its chemical structure.
Introduction
Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a macrolide antibiotic. Its structure was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and through its preparation via biotransformation.[1] This compound is a derivative of the mycinamicin class of antibiotics, which are known for their antibacterial activity.
Biosynthesis and Isolation
The target compound was produced by incubating its precursor, dedesosaminylmycinamicin IV, with a non-antibiotic producing, blocked mutant strain of Streptomyces fradiae (XJ-174).[1] This mutant is incapable of producing its native tylosin antibiotic but can glycosylate externally supplied aglycones.[1]
A preparative fermentation was conducted by incubating the mutant strain in a 14-liter fermentor containing 10 liters of a medium composed of 25 g/L dextrose, 25 g/L soy flour, 5 g/L CaCO3, 2 g/L NaCl, 5 ml/L corn steep liquor, and 30 ml/L sunflower oil.[1] The fermentation was carried out at 30°C for 120 hours in the presence of 1 gram of dedesosaminylmycinamicin IV.[1]
The fermentation broth was harvested and extracted twice with equal volumes of ethyl acetate. The organic extracts were combined and concentrated to yield a dark brownish oily residue. This residue was then precipitated using a mixture of acetone and ethyl ether-hexane (6:4). Further purification was achieved through preparative silica-gel thin-layer chromatography.[1]
Structure Elucidation
The structure of the isolated compound was elucidated by comparing its spectroscopic data with that of its known precursor, dedesosaminylmycinamicin IV. The key differences indicated the addition of a mycaminose sugar and the saturation of a double bond.[1]
Low-resolution mass spectrometry was instrumental in determining the molecular weight and fragmentation pattern of the new compound. This data provided the initial evidence for the addition of a mycaminosyl group to the precursor molecule.[1]
Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy were used to determine the detailed structure. The comparison of the ¹³C NMR spectra of the precursor and the product was particularly revealing.
Experimental Protocol: NMR Spectroscopy Spectra were recorded on a suitable NMR spectrometer. Both fully decoupled and SFORD (Single Frequency Off-Resonance Decoupled) experiments were performed to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[1] The solvent used for the NMR analysis was not specified in the available literature.
¹³C NMR Data The following table summarizes the key differences in the ¹³C NMR chemical shifts between the precursor (dedesosaminylmycinamicin IV) and the final product, highlighting the structural changes.[1]
| Carbon Atom | Dedesosaminylmycinamicin IV (Precursor) δ (ppm) | Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV (Product) δ (ppm) | Inferred Structural Change |
| C-5 | Not specified | 86.5 | Glycosidation at C-5 |
| C-10 | 121.6 | 40.9 | Saturation of C10-C11 double bond |
| C-11 | 150.4 | Not specified | Saturation of C10-C11 double bond |
| C-23 | Not specified | Not specified | Substitution of mycinose at C-23 in precursor |
| Mycaminosyl C-1' | - | 101.1 | Anomeric carbon of mycaminose |
| Mycaminosyl C-2' | - | 70.6 | Mycaminose carbon |
| Mycaminosyl C-3' | - | 72.8 | Mycaminose carbon |
| Mycaminosyl C-4' | - | 80.0 | Mycaminose carbon |
| Mycaminosyl C-5' | - | 82.0 | Mycaminose carbon |
| Mycaminosyl C-6' | - | 17.9 | Mycaminose carbon |
Concluding Summary
The structure of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV was successfully elucidated through a combination of biotransformation and spectroscopic analysis. Mass spectrometry confirmed the addition of a mycaminosyl moiety, while detailed ¹³C NMR studies pinpointed the location of this glycosylation at the C-5 position and confirmed the saturation of the C-10/C-11 double bond present in the precursor molecule.[1] This work demonstrates a powerful approach for generating and characterizing novel macrolide antibiotics.
